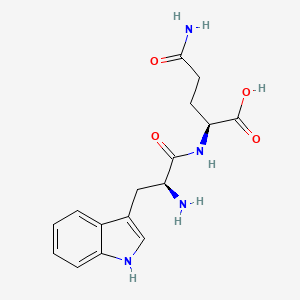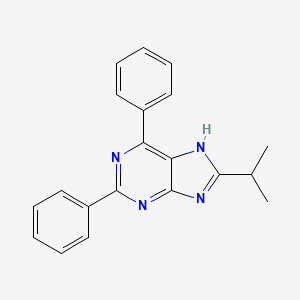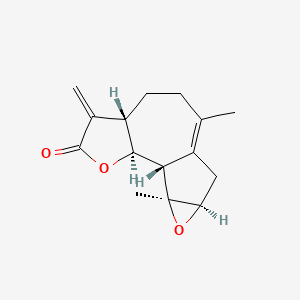
Ludartin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ludartin is a guaiane-type sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. It has been isolated from various species of the Artemisia genus and has shown significant potential in medicinal chemistry, particularly for its anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ludartin can be synthesized through several methods, including the reaction of sesquiterpene lactones with halogenating agents. For instance, chloro- and bromhydrin derivatives of this compound have been synthesized using lithium chloride in the presence of acetic acid . Another method involves the reaction of this compound with formic acid in ethanol at room temperature, resulting in the formation of hydroxylated derivatives .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from plant sources, followed by purification processes. The extraction is usually carried out using organic solvents, and the compound is then purified through chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: Ludartin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form epoxides and hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: Halogenation reactions can introduce halogen atoms into the this compound molecule, forming chloro- and bromhydrin derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide and peracids are commonly used.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like lithium chloride and bromine are used under mild acidic conditions.
Major Products:
Epoxides: Formed through oxidation reactions.
Hydroxylated Derivatives: Result from both oxidation and reduction reactions.
Halogenated Derivatives: Produced through substitution reactions
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing various derivatives with enhanced biological activities.
Biology: Studied for its effects on cell proliferation, migration, and apoptosis in cancer cell lines.
Medicine: Demonstrated potent anticancer activity against hepatocellular carcinoma and osteosarcoma cell lines
Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
Ludartin exerts its effects primarily through the induction of apoptosis and cell cycle arrest. It upregulates the expression of p21WAF1, leading to cell cycle arrest at the G2/M checkpoint. This is associated with reduced expression of Cdc25c and Cdc2, key regulators of cell cycle progression . Additionally, this compound inhibits cell migration and invasion, further contributing to its anticancer properties .
Comparison with Similar Compounds
Ludartin is unique among guaiane-type sesquiterpene lactones due to its specific structural features and biological activities. Similar compounds include:
Arglabin: Another guaiane-type sesquiterpene lactone with anticancer properties.
Artefin: Known for its antimalarial and anticancer activities.
Estafiatin: Exhibits anti-inflammatory and anticancer effects.
Compared to these compounds, this compound has shown superior activity against certain cancer cell lines, making it a promising candidate for further development in cancer therapy .
Properties
Molecular Formula |
C15H18O3 |
|---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
(1S,2S,6S,12R,14S)-9,14-dimethyl-5-methylidene-3,13-dioxatetracyclo[8.4.0.02,6.012,14]tetradec-9-en-4-one |
InChI |
InChI=1S/C15H18O3/c1-7-4-5-9-8(2)14(16)17-13(9)12-10(7)6-11-15(12,3)18-11/h9,11-13H,2,4-6H2,1,3H3/t9-,11+,12-,13-,15+/m0/s1 |
InChI Key |
QXJYIGSXUBOSID-JZEMPJKHSA-N |
Isomeric SMILES |
CC1=C2C[C@@H]3[C@]([C@@H]2[C@@H]4[C@@H](CC1)C(=C)C(=O)O4)(O3)C |
Canonical SMILES |
CC1=C2CC3C(C2C4C(CC1)C(=C)C(=O)O4)(O3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-((R)-5-Cyclohexyl-1-methyl-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-3-m-tolyl-urea](/img/structure/B10850113.png)
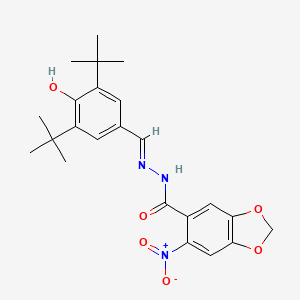

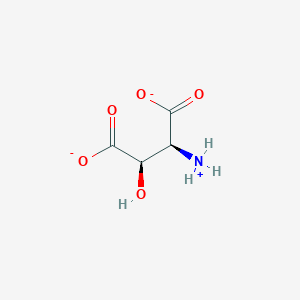

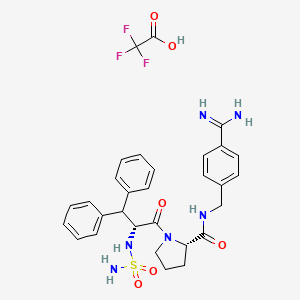
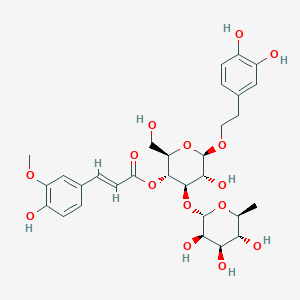
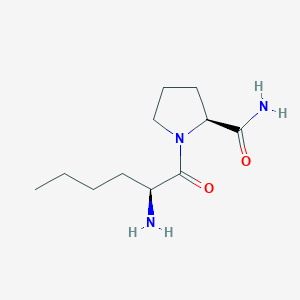

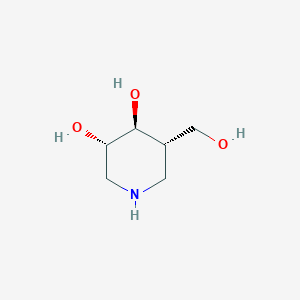
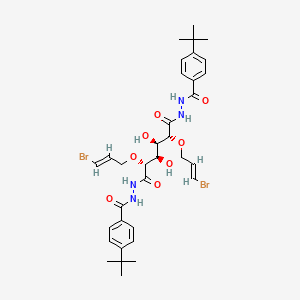
![2-(5-Bromo-1h-indol-3-yl)-1h-phenanthro[9,10-d]imidazole](/img/structure/B10850187.png)
